molecular formula C9H13NO B061692 4-butyl-1H-pyrrole-2-carbaldehyde CAS No. 179928-26-8

4-butyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B061692
CAS No.: 179928-26-8
M. Wt: 151.21 g/mol
InChI Key: YJVXCGRBLXSBOR-UHFFFAOYSA-N
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Description

4-Butyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative characterized by a butyl substituent at the 4-position and an aldehyde functional group at the 2-position of the pyrrole ring. The compound’s structure (C₉H₁₃NO, molecular weight 179.24 g/mol) confers unique physicochemical properties, including moderate lipophilicity due to the butyl chain and reactivity from the aldehyde group. Pyrrole carbaldehydes are pivotal intermediates in organic synthesis, particularly in pharmaceutical and materials science applications, where they serve as precursors for heterocyclic compounds and ligands in catalysis.

Properties

CAS No.

179928-26-8

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-butyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C9H13NO/c1-2-3-4-8-5-9(7-11)10-6-8/h5-7,10H,2-4H2,1H3

InChI Key

YJVXCGRBLXSBOR-UHFFFAOYSA-N

SMILES

CCCCC1=CNC(=C1)C=O

Canonical SMILES

CCCCC1=CNC(=C1)C=O

Synonyms

1H-Pyrrole-2-carboxaldehyde, 4-butyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The butyl chain in this compound enhances lipid solubility compared to the benzyl and methyl substituents in analogs, favoring membrane permeability in biological systems.
  • Hydrogen Bonding : The hydroxymethyl group in 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde increases water solubility and hydrogen-bonding capacity, which is absent in the butyl derivative .
  • Electronic Effects : Substituent position alters electron density on the pyrrole ring. The 4-butyl group exerts minimal electronic perturbation compared to 1-benzyl substitution, which may sterically hinder reactivity at the adjacent nitrogen.

Research Findings and Trends

Recent studies emphasize substituent engineering to tailor pyrrole carbaldehydes for targeted applications:

  • Drug Discovery : this compound’s balance of lipophilicity and reactivity is exploited in antimalarial and anticancer agent synthesis.
  • Materials Science : The benzyl-substituted analog’s stability in ionic liquids suggests utility in conductive polymer synthesis .

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